DI-P-Methylbenzylidene sorbitol

Polypropylene nucleation Flexural modulus Haze reduction

Polypropylene processors often face a trade-off between optical clarity and mechanical stiffness. MDBS eliminates this compromise. • 0.20 wt% in iPP: 46.2% haze reduction + 35.8% flexural modulus increase-highest combined gain among benzylidene acetals. • Melting point 260.7°C: 32°C margin over DBS for PP processing at 200-250°C without degradation. • Nucleation saturation at 0.1 wt% minimizes per-kilogram additive cost and residual aldehyde odor.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
Cat. No. B13403331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-P-Methylbenzylidene sorbitol
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C(C(C(C(C(C(=CC2=CC=C(C=C2)C)O)O)O)O)O)O
InChIInChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)11-17(23)19(25)21(27)22(28)20(26)18(24)12-16-9-5-14(2)6-10-16/h3-12,19-28H,1-2H3/b17-11-,18-12-/t19-,20+,21-,22-/m1/s1
InChIKeyCTPBWPYKMGMLGS-VUDRSTGDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DI-P-Methylbenzylidene Sorbitol (MDBS) Nucleating Agent: Technical Baseline for Scientific Procurement


1,3:2,4-Di-p-methylbenzylidene sorbitol (MDBS) is a second-generation dibenzylidene sorbitol (DBS)-derived nucleating and clarifying agent for semi-crystalline polyolefins, primarily isotactic polypropylene (iPP) [1]. Structurally, MDBS bears a single para-methyl substituent on each of its two benzylidene rings, positioning it between unsubstituted DBS (first generation) and 3,4-dimethyl-substituted DMDBS (third generation) in the sorbitol acetal family [2]. It functions by dissolving in the polymer melt and, upon cooling, self-assembling into a three-dimensional nanofibrillar network that provides a high density of heterogeneous nucleation sites, thereby accelerating crystallization kinetics, refining spherulite size, and enhancing both optical clarity and mechanical stiffness [3]. Its melting point of approximately 260.7 °C confers a substantially broader thermal processing window than that of first-generation DBS [2].

Why MDBS Cannot Be Interchanged with First- or Third-Generation Sorbitol Nucleating Agents


The sorbitol acetal family — DBS, MDBS, and DMDBS — exhibits a non-linear structure–property relationship driven by the number and position of methyl substituents on the benzylidene rings [1]. MDBS occupies a distinct performance niche: it delivers superior nucleation efficacy at ultra-low concentrations compared to DBS and DMDBS in iPP wax systems [2], generates a unique nodular (non-spherulitic) crystal morphology that DBS and DMDBS cannot replicate [2], and provides the highest combined improvement in flexural modulus and haze reduction among benzylidene acetals tested head-to-head [3]. Conversely, DMDBS achieves lower absolute haze (~8%) but at higher cost and with documented yellowing issues [4], while unsubstituted DBS suffers from inadequate thermal stability (melting point 228.7 °C vs. 260.7 °C for MDBS) and inferior mechanical property enhancement [2][5]. Substituting MDBS with either analog therefore predictably alters the balance of crystallization kinetics, optical properties, mechanical stiffness, and thermal processing window.

Quantitative Evidence Guide: MDBS Differentiation from Closest Analogs DBS and DMDBS


Best Overall Nucleating Performance Among Benzylidene Acetals: Head-to-Head Comparison of Tc, Flexural Modulus, and Haze

In a direct head-to-head comparison of four benzylidene acetal nucleating agents in isotactic polypropylene (iPP), MDBS (di-(p-methylbenzylidene) sorbitol) ranked as the best overall nucleating agent [1]. At its saturated concentration in iPP of 0.20 wt%, MDBS increased the crystallization temperature (Tc) by 15.8 °C, raised the flexural modulus by 35.8%, and reduced haze by 46.2% relative to neat iPP [1]. These values surpassed those of mono-p-methylbenzylidene sorbitol (Tc +8.4 °C, flexural modulus +19.9%, haze −12.5%), tri-p-methylbenzylidene sorbitol (Tc +15.7 °C, flexural modulus +28.7%, haze −7.4%), and di-(p-methylbenzylidene) pentaerythritol (Tc +16.5 °C, flexural modulus +18.6%, haze +17.4%) [1]. MDBS was the only candidate that simultaneously delivered high crystallization temperature elevation, the largest flexural modulus gain, and the greatest haze reduction, making it the superior balanced performer [1].

Polypropylene nucleation Flexural modulus Haze reduction Benzylidene acetal screening

Superior Low-Concentration Nucleation Efficacy: MDBS Outperforms DBS and DMDBS at 0.04 wt% in iPP Wax

At the critically low concentration of 0.04 wt% in isotactic polypropylene wax, MDBS exhibited a significantly stronger nucleating effect than both DBS and DMDBS [1]. The crystallization temperature (Tc) measured by DSC at a cooling rate of 10 °C/min was 118.7 °C for MDBS, compared with 113.7 °C for DMDBS and 112.4 °C for DBS — a differential of +5.0 °C and +6.3 °C, respectively [1]. At 0.02 wt%, all three sorbitols produced an identical Tc of 111.9 °C, confirming that MDBS's differentiation emerges specifically at the 0.04 wt% threshold [1]. Furthermore, MDBS and DMDBS both reached their nucleation saturation maximum at 0.1 wt%, whereas DBS required twice that concentration (0.2 wt%) to achieve its maximum effect [1].

Nucleation efficiency Low-concentration loading Crystallization temperature iPP wax

Unique Nodular Crystal Morphology: MDBS Promotes (040) Plane Growth vs. Spherulitic (110) Morphology of DBS and DMDBS

Real-time Wide-Angle X-ray Scattering (WAXS) and polarized optical microscopy (POM) revealed that the three sorbitol templates direct iPP wax crystallization along fundamentally different crystallographic planes and toward distinct macrostructures [1]. MDBS uniquely promoted preferential crystal growth in the (040) plane and yielded a nodular macrostructure, whereas both DBS and DMDBS promoted growth in the (110) plane, characteristic of the conventional spherulitic arrangement [1]. The authors concluded that the MDBS template promoted a lower interface energy because of its better crystallographic match with the c-axis of iPP wax crystals, a property not shared by DBS or DMDBS [1]. All three sorbitols produced the α-phase unit cell, confirming that the morphological differentiation arises from templating rather than polymorph selection [1].

Crystal morphology Crystallographic orientation Nodular macrostructure WAXS

Highest Nucleation Efficiency for Mechanical Property Enhancement in Propylene Copolymers: MDBS Outperforms DBS

In a comparative study of DBS and MDBS as nucleating agents in random and block propylene-ethylene copolymers, MDBS was explicitly identified as the most efficient nucleating agent across most formulations evaluated [1]. Both DBS and MDBS at low concentrations produced significant changes in crystalline structure, including increased crystallization temperature, higher crystallinity, considerable spherulite size reduction (improved transparency), decreased β-phase content in block copolymers, increased tensile strength at yield, and increased secant modulus [1]. The study concluded that 'in most cases we found that the most efficient nucleating agent was the MDBS,' establishing a direct performance ranking over the first-generation analog DBS [1]. This study employed WAXS, DSC, optical microscopy, and tensile testing to characterize the nucleated copolymer systems [1].

Tensile strength at yield Secant modulus Propylene-ethylene copolymer Nucleation efficiency ranking

Processing-Controlled Modulus Enhancement: MDBS Fibril Orientation Below Dissolution Temperature (190 °C) vs. Conventional Processing (240 °C)

The dissolution temperature of 0.4 wt% MDBS in molten isotactic polypropylene was determined to be approximately 210 °C by a novel DSC method . When injection molding was performed at 190 °C — i.e., below the dissolution temperature — the MDBS fibrils remained undissolved and strongly oriented in the flow direction, leading to a well-developed shish-kebab crystalline superstructure and a pronounced increase in flexural modulus . In contrast, conventional high-temperature processing at 240 °C (above dissolution) resulted in complete MDBS dissolution, poor molecular orientation upon cooling, and a measurably lower flexural modulus . Although the 190 °C processing condition is anomalous for achieving optimal transparency, it is the deliberate choice for maximizing rigidity . This processing-dependent modulus differentiation is specific to MDBS and has not been reported in comparable detail for DBS or DMDBS.

Processing temperature Flexural modulus Shish-kebab morphology MDBS dissolution temperature

Thermal Stability Advantage: MDBS Melting Point 260.7 °C vs. DBS 228.7 °C — A 32 °C Processing Window Expansion

Differential scanning calorimetry (DSC) heating traces of the pure sorbitol compounds revealed melting points of 228.7 °C for DBS, 260.7 °C for MDBS, and 271.6 °C for DMDBS [1]. The 32.0 °C elevation of MDBS's melting point over DBS represents a substantial expansion of the thermal processing window, reducing the risk of nucleating agent thermal degradation during high-temperature compounding and molding operations [1]. While DMDBS offers a further 10.9 °C advantage over MDBS, MDBS's 260.7 °C melting point already accommodates most standard polypropylene processing temperatures (typically 200–250 °C) with a comfortable safety margin, whereas DBS at 228.7 °C approaches its thermal limit in many commercial processing scenarios [1].

Thermal stability Melting point Processing window DSC

Optimal Application Scenarios for DI-P-Methylbenzylidene Sorbitol Based on Quantitative Differentiation Evidence


High-Transparency, High-Stiffness Polypropylene Packaging Requiring Balanced Optical and Mechanical Performance

For injection-molded food containers, medical packaging, and consumer storage articles where both low haze and high flexural modulus are simultaneously required, MDBS is the benzylidene acetal of choice. Zhou & Xin (2012) demonstrated that at 0.20 wt% loading in iPP, MDBS simultaneously delivers a 46.2% haze reduction and a 35.8% flexural modulus increase — the highest combined performance among four tested benzylidene acetals [1]. This balanced profile avoids the trade-off seen with tri-p-methylbenzylidene sorbitol, which provides comparable Tc elevation but only 7.4% haze reduction, or with DMDBS, which may achieve lower absolute haze (~8% in RCP) but at the expense of potential yellowing and higher cost [2].

Ultra-Low Additive Loading Formulations for Cost-Sensitive or Organoleptic-Critical Applications

MDBS demonstrates superior nucleation efficacy at concentrations as low as 0.04 wt% in polypropylene systems, outperforming both DBS and DMDBS at identical loading [3]. At this concentration, MDBS achieves a Tc of 118.7 °C vs. 112.4 °C for DBS — a 6.3 °C advantage [3]. Additionally, MDBS reaches its nucleation saturation maximum at 0.1 wt%, half the concentration required for DBS (0.2 wt%) [3]. This low-concentration effectiveness directly reduces per-kilogram additive cost and minimizes residual aldehyde odor associated with sorbitol-based clarifiers, making MDBS particularly suitable for food-contact and potable-water applications where additive migration and organoleptics are tightly regulated.

Rigidity-Enhanced Injection-Molded Parts via Low-Temperature Processing (190 °C)

Processors seeking maximum flexural modulus in iPP parts can exploit MDBS's unique dissolution temperature of ~210 °C at 0.4 wt% loading . By injection molding at 190 °C — below the dissolution threshold — the MDBS fibrils remain undissolved and strongly orient in the flow direction, templating a shish-kebab crystalline superstructure that yields pronounced rigidity enhancement . This strategy is specifically documented for MDBS and has not been reported for DBS or DMDBS. The trade-off is that transparency is sub-optimal under these conditions, so this scenario is best suited for opaque or translucent structural components where stiffness outweighs optical clarity as the primary specification.

High-Temperature Processing Operations Requiring Thermal Stability Above 230 °C

For polypropylene compounding and molding operations with melt temperatures exceeding 230 °C, DBS (melting point 228.7 °C) is thermally marginal and risks decomposition [3]. MDBS, with a melting point of 260.7 °C, provides a 32 °C safety margin that accommodates most commercial PP processing windows (typically 200–250 °C) without nucleating agent degradation [3]. While DMDBS offers an even higher melting point (271.6 °C), MDBS represents the most cost-effective option for processors who require thermal stability beyond DBS's capability but do not need the full thermal performance and premium pricing of third-generation DMDBS [3][2].

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